molecular formula C10H11BrS B6202701 2-(4-bromophenyl)thiolane CAS No. 1781373-79-2

2-(4-bromophenyl)thiolane

Cat. No.: B6202701
CAS No.: 1781373-79-2
M. Wt: 243.2
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Description

2-(4-Bromophenyl)thiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles This compound features a thiolane ring substituted with a bromophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)thiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with thiolane-2-thiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)thiolane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylthiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)thiolane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Used in the development of materials with unique properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)thiolane and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    2-Phenylthiolane: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(4-Chlorophenyl)thiolane:

    2-(4-Methylphenyl)thiolane: The presence of a methyl group instead of bromine affects the compound’s steric and electronic properties.

Uniqueness: 2-(4-Bromophenyl)thiolane is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.

Properties

CAS No.

1781373-79-2

Molecular Formula

C10H11BrS

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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